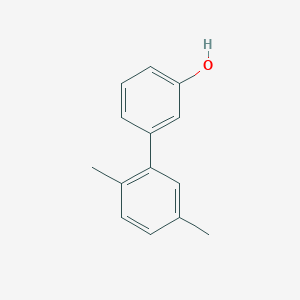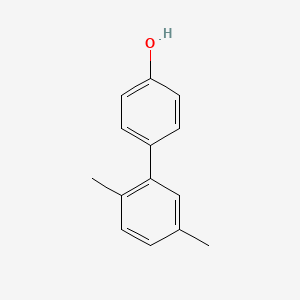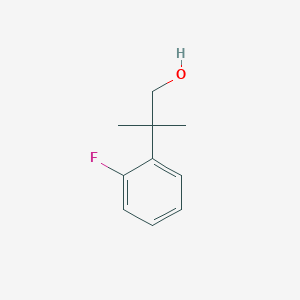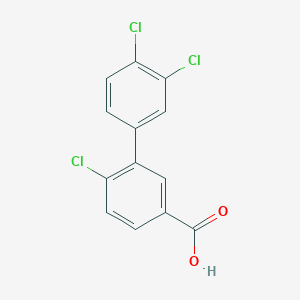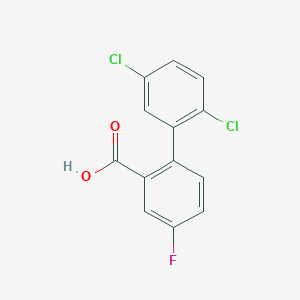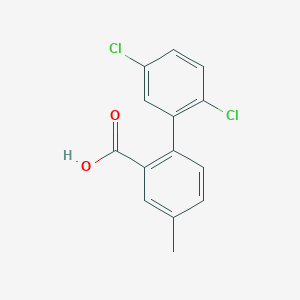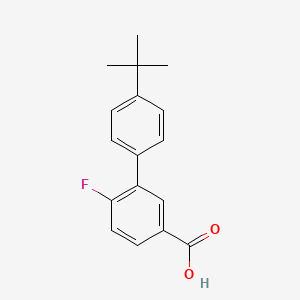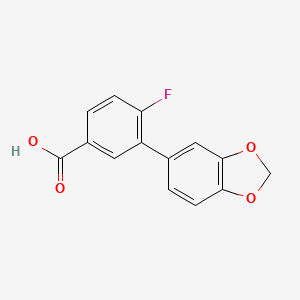
2-Chloro-4-(3,4-dimethoxyphenyl)phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-(3,4-dimethoxyphenyl)phenol, 95% (2-CDP) is an organic compound that is commonly used in scientific research. It is a white crystalline solid with a melting point of 149-151 °C and a boiling point of 315 °C. 2-CDP has a molecular weight of 243.61 g/mol and a molecular formula of C12H13ClO3. It is soluble in water, alcohol, and other organic solvents.
Mechanism of Action
2-Chloro-4-(3,4-dimethoxyphenyl)phenol, 95% has been shown to act as an antioxidant, scavenging reactive oxygen species and preventing oxidative damage to cells. It has also been shown to inhibit the release of pro-inflammatory cytokines, as well as the expression of genes associated with inflammation. Additionally, 2-Chloro-4-(3,4-dimethoxyphenyl)phenol, 95% has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, such as cytochrome P450 enzymes.
Biochemical and Physiological Effects
2-Chloro-4-(3,4-dimethoxyphenyl)phenol, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, such as cytochrome P450 enzymes. Additionally, 2-Chloro-4-(3,4-dimethoxyphenyl)phenol, 95% has been shown to inhibit the release of pro-inflammatory cytokines, as well as the expression of genes associated with inflammation. It has also been shown to have anti-tumor and anti-cancer effects, as well as anti-viral and anti-bacterial effects.
Advantages and Limitations for Lab Experiments
2-Chloro-4-(3,4-dimethoxyphenyl)phenol, 95% has several advantages for use in laboratory experiments. It is a relatively inexpensive reagent, and it is easy to obtain. Additionally, it is soluble in a variety of solvents and can be stored for long periods of time without degradation. However, there are also some limitations to using 2-Chloro-4-(3,4-dimethoxyphenyl)phenol, 95% in laboratory experiments. It is a volatile compound, and it can be difficult to accurately measure and control the concentration of the compound in a reaction. Additionally, it is toxic and should be handled with caution.
Future Directions
The potential applications of 2-Chloro-4-(3,4-dimethoxyphenyl)phenol, 95% are vast. In the future, it may be used in the synthesis of new pharmaceuticals and other compounds, as well as in the development of new therapies for diseases. Additionally, it may be used to improve the bioavailability of drugs, as well as to reduce their toxicity. Additionally, it may be used to develop new methods for detecting and quantifying reactive oxygen species in biological systems. Finally, it may be used to improve the effectiveness of drug delivery systems, such as nanoparticles.
Synthesis Methods
2-Chloro-4-(3,4-dimethoxyphenyl)phenol, 95% can be synthesized by a variety of methods. One of the most common methods is the condensation reaction of 4-chloro-2-methoxyphenol and 3,4-dimethoxybenzaldehyde in the presence of an acid catalyst. This reaction yields 2-Chloro-4-(3,4-dimethoxyphenyl)phenol, 95% as a white crystalline solid.
Scientific Research Applications
2-Chloro-4-(3,4-dimethoxyphenyl)phenol, 95% has a wide range of applications in scientific research. It is used as a reagent in the synthesis of a variety of compounds, including phenolic antioxidants and anti-inflammatory agents. It can also be used as a catalyst in organic reactions, such as the synthesis of heterocyclic compounds. Additionally, 2-Chloro-4-(3,4-dimethoxyphenyl)phenol, 95% has been used in the synthesis of pharmaceuticals, including antifungal and antimalarial drugs.
properties
IUPAC Name |
2-chloro-4-(3,4-dimethoxyphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClO3/c1-17-13-6-4-10(8-14(13)18-2)9-3-5-12(16)11(15)7-9/h3-8,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTKQKOYZZSVNFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=C(C=C2)O)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60653536 |
Source


|
| Record name | 3-Chloro-3',4'-dimethoxy[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60653536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(3,4-dimethoxyphenyl)phenol | |
CAS RN |
1175924-32-9 |
Source


|
| Record name | 3-Chloro-3',4'-dimethoxy[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60653536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

